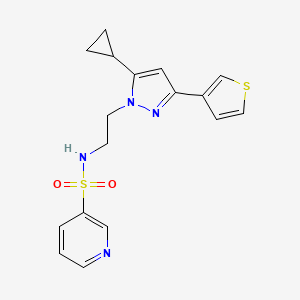

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

Description

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopropyl and thiophen-3-yl groups. The pyrazole ring is linked via an ethyl chain to a pyridine-3-sulfonamide moiety. The sulfonamide group contributes to hydrogen-bonding capabilities, which could influence target binding affinity and solubility. Structural characterization of such compounds often employs X-ray crystallography, with tools like the SHELX program suite being widely used for refinement and validation .

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S2/c22-25(23,15-2-1-6-18-11-15)19-7-8-21-17(13-3-4-13)10-16(20-21)14-5-9-24-12-14/h1-2,5-6,9-13,19H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZLVAOYWJPOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CN=CC=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyrazole ring: Starting from a suitable cyclopropyl ketone and thiophene derivative, the pyrazole ring can be formed through a cyclization reaction.

Attachment of the ethyl linker: The pyrazole intermediate can then be reacted with an ethyl halide to introduce the ethyl linker.

Sulfonamide formation: Finally, the pyridine sulfonamide group can be introduced through a sulfonation reaction followed by amide formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits diverse reactivity due to its heterocyclic and sulfonamide functionalities:

Sulfonamide Group Reactivity

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide can hydrolyze to form pyridine-3-sulfonic acid and the corresponding amine .

-

Nucleophilic Substitution : The sulfonamide’s nitrogen may react with nucleophiles (e.g., amines, alcohols) to form new derivatives .

-

Amide Coupling : Potential for further acylation or alkylation at the sulfonamide’s nitrogen under coupling conditions (e.g., EDCI/HOBT) .

Heterocyclic Reactivity

-

Pyrazole Ring :

-

Thiophene Moiety :

-

Cyclopropane Ring :

-

Ring-Opening : Susceptible to ring-opening under acidic or basic conditions, forming alkyl chains.

-

Ethyl Linker Reactivity

Reaction Conditions and Optimization

Scientific Research Applications

Medicinal Chemistry

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide has been investigated for its potential therapeutic effects. The pyrazole moiety is known for various pharmacological activities, including:

- Anti-inflammatory : Compounds with similar structures have shown efficacy in reducing inflammation.

- Antitumor : Preliminary studies indicate potential antitumor properties through interaction with specific cellular pathways.

Biochemical Assays

The compound can serve as a probe or inhibitor in biochemical assays to study enzyme interactions and receptor binding. This application is crucial for understanding the mechanism of action and optimizing drug design.

Agricultural Chemistry

Research indicates that pyrazole derivatives exhibit significant insecticidal and acaricidal properties, suggesting potential applications in agricultural chemistry for pest control.

Material Science

Due to its unique structure, this compound may also find applications in developing new materials or as a catalyst in chemical reactions, enhancing the efficiency of various industrial processes.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antifungal Activity : Research into pyridine sulfonamide derivatives has shown promising antifungal activity against various strains of Candida, suggesting that similar derivatives could be effective against fungal infections .

- Molecular Docking Studies : In silico docking studies have indicated that compounds with similar structures may act as inhibitors for specific enzymes involved in inflammatory responses, opening avenues for drug development targeting inflammatory diseases .

- Synthesis and Optimization : The synthesis process involves multiple steps that require optimization to enhance yield and purity, which is critical for developing effective therapeutic agents.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with sulfonamide groups can act as enzyme inhibitors by mimicking the natural substrate of the enzyme. The pyrazole and thiophene rings might interact with specific proteins or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazole-based sulfonamides and acetamides, which are frequently explored for pharmaceutical applications. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Bioactivity :

- The thiophen-3-yl group in the target compound may improve binding to sulfur-rich enzymatic pockets compared to the trifluoromethyl group in ’s analog, which prioritizes metabolic stability and membrane permeability .

- Cyclopropyl vs. phenyl (): Cyclopropyl’s ring strain may confer conformational rigidity, whereas phenyl’s planar structure facilitates stacking interactions .

Functional Group Impact: Sulfonamide (target compound) vs. carboxylic acid (): Sulfonamide’s dual hydrogen-bond donor/acceptor capacity enhances target engagement, while carboxylic acid’s acidity may limit bioavailability in physiological environments . Ethyl linker (target compound) vs.

Synthetic Approaches :

- The target compound’s synthesis likely parallels methods for ’s analog, which employs coupling reactions (e.g., amide bond formation) under acidic conditions . highlights the use of p-toluenesulfonic acid as a catalyst for similar heterocyclic assemblies .

Structural Characterization :

- SHELX programs () are critical for resolving crystallographic data, ensuring accurate bond-length and angle measurements for comparative studies .

Research Findings and Implications

For example:

- ’s trimethylacetamide-pyrazole demonstrates synthetic versatility in forming heterocyclic hybrids, which could inspire derivatization strategies for the sulfonamide analog .

Further studies should prioritize pharmacokinetic profiling and target validation, leveraging the structural insights from this comparison.

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Molecular Formula : C19H23N5OS

- Molecular Weight : 369.49 g/mol

- Functional Groups : Pyrazole, thiophene, and sulfonamide moieties contribute to its diverse biological interactions.

The presence of the cyclopropyl and thiophenyl groups enhances structural diversity, potentially influencing interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing pyrazole derivatives, including this compound, exhibit significant anticancer activity. Preliminary studies suggest it may induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of p53 expression and caspase activation |

| MDA-MB-231 | 2.41 | Cell cycle arrest at G0-G1 phase |

| SK-MEL-2 | 0.75 | Inhibition of DNA duplication processes |

These findings indicate that the compound may act through multiple pathways to exert its cytotoxic effects .

Anti-inflammatory and Analgesic Effects

The pyrazole ring is known for its anti-inflammatory and analgesic properties. Initial investigations suggest that this compound may modulate inflammatory pathways, although specific mechanisms are still under exploration. The structural characteristics allow it to interact with various enzymes involved in inflammation .

The precise mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression and inflammation.

- Receptor Binding : Interaction with specific receptors that mediate cellular signaling pathways.

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.

Ongoing studies are focused on elucidating these mechanisms through molecular docking and biochemical assays .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across various biological contexts:

- In Vitro Studies : Demonstrated significant cytotoxicity against leukemia and breast cancer cell lines.

- Animal Models : Preliminary animal studies suggest reduced tumor growth rates when treated with the compound, indicating potential for therapeutic use.

- Comparative Studies : The compound has shown greater potency compared to traditional chemotherapeutics like doxorubicin in specific cancer models .

Q & A

Q. What are the optimized synthetic routes for N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide, considering steric effects of the cyclopropyl and thiophene groups?

Methodological Answer: The synthesis typically involves multi-step reactions. Pyridine-3-sulfonamide derivatives are often prepared via nucleophilic substitution or coupling reactions. For example, and describe synthesizing analogous sulfonamides by reacting pyridine-3-sulfonamides with dimethyl N-cyanoiminodithiocarbonate in acetone under reflux with anhydrous K₂CO₃ as a base . To manage steric hindrance from the cyclopropyl and thiophene groups, protective strategies (e.g., tert-butoxycarbonyl for amines) may be employed during alkylation. Ethylenediamine-mediated coupling ( ) in DMF with K₂CO₃ can facilitate the introduction of bulky substituents while minimizing side reactions . Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical to isolate the target compound.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical integrity?

Methodological Answer: A combination of spectroscopic and computational methods is recommended:

- NMR : ¹H and ¹³C NMR can confirm regiochemistry by identifying coupling patterns (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the cyclopropyl group (as seen in for similar sulfonamides) .

- InChI Key Analysis : Computational tools like ACD/Labs Percepta () predict physicochemical properties and validate structural assignments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the thiophene-3-yl and cyclopropyl substituents?

Methodological Answer:

- Analog Synthesis : Replace thiophene-3-yl with thiophene-2-yl or furan derivatives and cyclopropyl with larger cycloalkyl groups (e.g., cyclohexyl) to assess steric/electronic effects.

- Biological Assays : Test analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization () or enzymatic inhibition assays .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to map binding interactions, focusing on hydrophobic pockets accommodating cyclopropyl and π-π stacking with thiophene .

Q. What strategies can resolve contradictions in reported biological activity data across different assay systems?

Methodological Answer:

- Standardized Assay Conditions : Use isogenic cell lines (e.g., HEK293 with stable receptor expression) and control for variables like serum concentration ( noted activity shifts in marine-derived analogs under varying conditions) .

- Orthogonal Validation : Confirm activity via surface plasmon resonance (SPR) for binding affinity and Western blotting for downstream signaling effects.

- Meta-Analysis : Compare data with structurally related compounds (e.g., ’s thiazole-sulfonamide hybrids) to identify substituent-dependent trends .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions for in vivo studies?

Methodological Answer:

- Solubility Screening : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8). ’s solubility data for pyridine derivatives can guide buffer selection .

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Cyclopropyl groups may enhance metabolic stability compared to linear alkyl chains .

- Lipophilicity Assessment : Calculate logP via reverse-phase HPLC (C18 column) and compare with ACD/Labs predictions () .

Q. What advanced analytical techniques are recommended for detecting polymorphic forms of this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorph transitions.

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures () .

- Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity, which impacts formulation stability.

Q. How can researchers design experiments to investigate the compound’s potential off-target effects in complex biological systems?

Methodological Answer:

- Proteome Profiling : Use affinity-based pull-down assays with biotinylated derivatives (’s approach for kinase inhibitors) .

- CRISPR-Cas9 Screens : Identify synthetic lethal interactions in genome-wide knockout libraries.

- Metabolomics : LC-MS/MS analysis of treated cell lysates to map metabolic pathway disruptions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.